molecular formula C9H12BrFO2 B6275663 ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate CAS No. 2763750-31-6

ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate

Cat. No. B6275663
CAS RN: 2763750-31-6
M. Wt: 251.1
InChI Key:
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Description

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also modulate the immune system and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been shown to have a low toxicity profile, indicating its potential use as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate in lab experiments is its high potency and selectivity against cancer cells. However, its complex synthesis method and low solubility in water can pose challenges in its use in certain experiments. Additionally, its potential toxicity and lack of clinical trials warrant further investigation before its use in human subjects.

Future Directions

The potential applications of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate in medicinal chemistry are vast and warrant further investigation. Future research should focus on optimizing its synthesis method, improving its solubility in water, and conducting more preclinical studies to evaluate its safety and efficacy. Additionally, its potential use in combination with other anticancer drugs and its effects on the immune system should be explored.
Conclusion
In conclusion, ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is a promising compound with potential applications in the field of medicinal chemistry. Its high potency and selectivity against cancer cells, anti-inflammatory and analgesic properties, and low toxicity profile make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and efficacy.

Synthesis Methods

The synthesis of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate involves the reaction of bicyclo[1.1.1]pentane with bromine and fluorine, followed by the esterification of the resulting product with ethyl alcohol. The reaction occurs under controlled conditions and requires specialized equipment and expertise.

Scientific Research Applications

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, indicating its potential use in the treatment of inflammatory diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate involves the reaction of 3-bromobicyclo[1.1.1]pentane with ethyl 2-fluoroacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-bromobicyclo[1.1.1]pentane", "ethyl 2-fluoroacetyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 3-bromobicyclo[1.1.1]pentane (1.0 equiv) in dry dichloromethane, add the base (2.0 equiv) and stir for 10 minutes at room temperature.", "Slowly add ethyl 2-fluoroacetyl chloride (1.1 equiv) dropwise to the reaction mixture while stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography to obtain the desired product as a colorless oil." ] }

CAS RN

2763750-31-6

Molecular Formula

C9H12BrFO2

Molecular Weight

251.1

Purity

0

Origin of Product

United States

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